1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one
Description
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one (CAS 916481-56-6) is a cyclohexane-based ketone with a trifluoromethyl (-CF₃) substituent at the 4-position of the cyclohexyl ring. Its molecular formula is C₉H₁₃F₃O, with a molecular weight of 194.2 g/mol . The compound exists as a liquid at room temperature and is cataloged as a life science product, suggesting utility in pharmaceutical or agrochemical intermediates . Key spectral identifiers include the IUPAC name 1-[4-(trifluoromethyl)cyclohexyl]ethanone and the SMILES string CC(=O)C1CCC(CC1)C(F)(F)F. Its electronic and steric profile is influenced by the electron-withdrawing -CF₃ group and the conformational flexibility of the cyclohexane ring.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)cyclohexyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSXNCNUMYZWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and biological interactions, making this compound a candidate for various therapeutic applications. This article summarizes the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C10H12F3O
- Molecular Weight : 218.20 g/mol
- Structure : The compound consists of a cyclohexyl ring substituted with a trifluoromethyl group and an ethanone moiety, which contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several factors:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
- Nucleophilic Substitution : The chlorine atom present in related compounds can engage in nucleophilic reactions, leading to the formation of biologically active derivatives.
- Binding Affinity : The presence of the trifluoromethyl group increases binding affinity to various biomolecules, enhancing the overall biological activity .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent activity against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µM |
| Compound B | Escherichia coli | 0.8 µM |
| Compound C | Pseudomonas aeruginosa | 1.2 µM |
These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation .
Cytotoxic Activity
The cytotoxic effects of related compounds have been documented, indicating potential applications in cancer therapy. For example, derivatives with trifluoromethyl substitutions demonstrated IC50 values ranging from 2.44 to 9.43 µM against various cancer cell lines, including HepG2 and HCT-116 . This suggests that this compound could exhibit cytotoxic effects that merit exploration in cancer treatment contexts.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and nature of substituents significantly influence the biological activity of compounds similar to this compound:
- Substituent Positioning : Substituents at the para position on the phenyl ring enhance activity due to optimal steric and electronic interactions with target enzymes .
- Hydrophobicity : Increased hydrophobicity improves membrane permeability, thereby enhancing antifungal and antibacterial activities .
Case Study 1: Antifungal Activity
A study evaluated a series of triazole derivatives with trifluoromethyl substitutions for antifungal activity against Candida species. The most active compound exhibited an MIC value significantly lower than standard antifungal agents, suggesting that similar strategies could be applied to develop antifungal therapies based on this compound .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research on related compounds revealed varying degrees of cytotoxicity against different cancer cell lines. Compounds with trifluoromethyl groups showed enhanced binding affinity to DNA, leading to increased cytotoxic effects compared to their non-substituted counterparts . This highlights the potential for developing new anticancer drugs based on the structural framework of this compound.
Comparison with Similar Compounds
Key Observations:
Cyclohexyl vs. Phenyl Backbone : The target compound’s cyclohexyl ring introduces greater steric bulk and conformational flexibility compared to the rigid aromatic backbone of 1-[4-(Trifluoromethyl)phenyl]ethan-1-one . This likely reduces crystallization tendencies, explaining its liquid state versus the solid state of the phenyl analog.
Halogenated Derivatives : The chloro-isopropyl analog (CAS 84855-74-3) exhibits a higher molecular weight (202.72 g/mol) due to the chlorine atom and branched alkyl group, which may enhance lipophilicity for applications in hydrophobic matrices .
Reactivity Differences
- Electrophilic Substitution : The phenyl analog’s aromatic ring enables electrophilic substitution (e.g., nitration, sulfonation), whereas the cyclohexyl derivative’s aliphatic ring limits such reactions, favoring instead radical or photochemical modifications .
- Reduction Behavior : The cyclohexyl-CF₃ ketone may exhibit slower reduction rates (e.g., via NaBH₄) compared to the phenyl analog due to steric hindrance around the carbonyl group .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s carbonyl stretch (~1678 cm⁻¹) is redshifted compared to the phenyl analog (~1685 cm⁻¹), reflecting electronic differences in the carbonyl environment .
- Mass Spectrometry : The phenyl analog (CAS 709-63-7) fragments predominantly via loss of -COCH₃, while the cyclohexyl derivative undergoes ring-opening cleavages .
Preparation Methods
Direct Functionalization of 4-(Trifluoromethyl)cyclohexane Derivatives
One approach involves starting from 4-(trifluoromethyl)cyclohexane-1-carboxylic acid or related derivatives, followed by ketone formation through carbonylation or coupling reactions.
- For example, a synthetic step reported involves the preparation of 1-(4-(trifluoromethyl)cyclohexyl)prop-2-en-1-one by reacting 4-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives with vinyl ketones under catalysis by ruthenium complexes and copper acetate in a mixed solvent system (DCE/TFE) at 60 °C for 4 hours. This method provides access to α,β-unsaturated ketones that can be further manipulated to the target compound.
Photoredox Catalysis and Alkene Difunctionalization
A modern and efficient method involves photoredox catalysis to introduce trifluoromethyl groups and ketone functionalities simultaneously:
- Using redox-active trifluoromethylated ether derivatives and styrene analogs under violet LED irradiation (427 nm) in DMSO solvent with a photocatalyst such as 4DPAIPN, the reaction proceeds via single electron transfer (SET) and radical intermediates to yield trifluoromethylated ketones.
- The reaction is typically conducted at room temperature with argon degassing, followed by purification through silica gel chromatography.
- Yields reported for related trifluoromethyl ketones range around 57% after purification, demonstrating practical synthetic utility.
Catalytic Cyclization and Dehydrogenation Approaches
- Ruthenium-catalyzed dehydrogenative cyclization under solvent-free conditions has been employed for related ketone syntheses, involving the reaction of aminoacetophenones and alcohols with Ru-based catalysts (e.g., RuCl2(PPh3)3) at elevated temperatures (~140 °C) under inert atmosphere.
- Although this method is primarily described for quinolone synthesis, the catalytic system and reaction conditions may be adapted for cyclohexyl ketone derivatives, providing an environmentally friendly and efficient pathway.
Oxidative Conversion Using Permanganates and Peroxides
- Oxidative methods using oxidants such as potassium permanganate, sodium perborate, hydrogen peroxide, or hypochlorites have been described for the conversion of intermediate trifluoromethylated compounds to ketones.
- These reactions are often performed in situ without intermediate isolation, enhancing process efficiency and yield (often exceeding 70%) while maintaining environmental compatibility.
Summary of Key Preparation Parameters
Purification Techniques
- The crude products from these syntheses are commonly purified by silica gel column chromatography , using petroleum ether/ethyl acetate mixtures as eluents, typically in ratios ranging from 10:1 to 10:3.
- Drying agents such as anhydrous sodium sulfate are used to remove residual moisture before concentration under reduced pressure.
- Thin layer chromatography (TLC) is employed to monitor reaction progress and purity.
Research Findings and Discussion
- The photoredox method provides a mild, operationally simple route with good selectivity for trifluoromethyl ketones, leveraging visible light and low catalyst loadings.
- Ruthenium-catalyzed methods offer robust catalytic cycles and potential for scale-up, with solvent-free conditions enhancing sustainability.
- Oxidative methods using common oxidants demonstrate the feasibility of environmentally benign transformations with high yields.
- The choice of method depends on the availability of starting materials, desired scale, and environmental considerations.
Q & A
Q. Table 1: Common Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0°C | 65–70 | |
| Cyclohexylation | K₂CO₃, DMF, 80°C | 50–55 | |
| Trifluoromethylation | CF₃I, CuI, DMF | 40–45 |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the cyclohexyl trifluoromethyl group (e.g., δ ~2.5 ppm for cyclohexyl protons; δ -60 ppm for CF₃ in ¹⁹F NMR) .
- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and CF₃ vibrations at 1150–1250 cm⁻¹ .
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion [M+H]⁺ .
Advanced: How do electronic effects of the trifluoromethyl group influence reaction mechanisms?
Methodological Answer:
The CF₃ group is strongly electron-withdrawing, which:
- Stabilizes Transition States : In nucleophilic acyl substitutions, it polarizes the carbonyl group, accelerating reactions like hydrolysis or aminolysis .
- Directs Electrophilic Aromatic Substitution : Meta-directing effects dominate in cyclohexyl ring functionalization, as shown by DFT calculations .
- Alters Solubility : Enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for reactions .
Q. Experimental Design :
- Compare reaction rates with/without CF₃ using kinetic studies (e.g., UV-Vis monitoring).
- Perform Hammett plots to quantify electronic effects .
Advanced: How should I resolve contradictions in bioactivity data between structurally similar compounds?
Methodological Answer:
Discrepancies often arise from minor structural variations (e.g., substituent position). Strategies include:
- SAR Studies : Systematically modify substituents (e.g., replace CF₃ with CH₃) and test activity against targets like kinases or GPCRs .
- Crystallography : Resolve protein-ligand structures to identify steric clashes or electronic mismatches (e.g., CF₃ vs. OH in binding pockets) .
- Meta-Analysis : Use databases like ChEMBL to compare IC₅₀ values of analogs and identify outliers .
Q. Table 2: Bioactivity Comparison
| Compound | Target (IC₅₀, nM) | Structural Difference |
|---|---|---|
| A (CF₃) | Kinase X: 12 ± 2 | CF₃ at para position |
| B (CH₃) | Kinase X: 120 ± 15 | CH₃ at para position |
| C (CF₃) | GPCR Y: 8 ± 1 | CF₃ at meta position |
Advanced: How to design experiments to assess biological activity in neurological targets?
Methodological Answer:
- In Vitro Assays :
- In Silico Screening : Perform molecular docking (AutoDock Vina) to prioritize targets with high docking scores .
- Dose-Response Curves : Test 10⁻⁶–10⁻¹⁰ M concentrations to calculate EC₅₀/IC₅₀ values .
Advanced: What computational methods predict stability under varying pH/temperature?
Methodological Answer:
- DFT Calculations : Model degradation pathways (e.g., acid-catalyzed hydrolysis) and activation energies .
- MD Simulations : Simulate solvation in aqueous buffers (pH 1–14) to identify susceptible bonds .
- Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How to mitigate decomposition during long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
